Cas no 485394-63-6 (N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide)
N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide
- 485394-63-6
- ZINC00857152
- N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide
- AKOS000521097
- AG-690/13779036
- F1799-0447
- N'-(1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)-2-methylbenzohydrazide
- SR-01000316183-1
- SR-01000316183
-
- Inchi: 1S/C18H16BrN3O3/c1-11-4-2-3-5-14(11)17(24)21-20-15-10-16(23)22(18(15)25)13-8-6-12(19)7-9-13/h2-9,15,20H,10H2,1H3,(H,21,24)
- InChI Key: QHNUVQDQZWQWEJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1C(CC(C1=O)NNC(C1C=CC=CC=1C)=O)=O
Computed Properties
- Exact Mass: 401.03750g/mol
- Monoisotopic Mass: 401.03750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 78.5Ų
N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1799-0447-2μmol |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
485394-63-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1799-0447-5μmol |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
485394-63-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1799-0447-10μmol |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
485394-63-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1799-0447-20μmol |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
485394-63-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1799-0447-1mg |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
485394-63-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1799-0447-2mg |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
485394-63-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1799-0447-3mg |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
485394-63-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1799-0447-4mg |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
485394-63-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1799-0447-5mg |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
485394-63-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1799-0447-10mg |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
485394-63-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide
Comprehensive Overview of N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide (CAS No. 485394-63-6)
N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide (CAS No. 485394-63-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrrolidin-3-yl and benzohydrazide moieties, exhibits potential applications in drug development and molecular studies. Its structural complexity and functional groups make it a subject of interest for researchers exploring novel therapeutic agents and biochemical pathways.
The compound's 4-bromophenyl group enhances its reactivity, enabling it to participate in various chemical reactions, which is crucial for synthesizing derivatives with tailored properties. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given the growing demand for targeted therapies in diseases like cancer and neurodegenerative disorders. The presence of the 2,5-dioxopyrrolidin ring further contributes to its stability and bioavailability, key factors in drug design.
In recent years, the scientific community has focused on small-molecule drug discovery, and compounds like N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide are at the forefront of this trend. Its hydrazide functionality allows for versatile interactions with biological targets, making it a promising candidate for structure-activity relationship (SAR) studies. Additionally, its methylbenzohydrazide component is being investigated for its role in enhancing metabolic stability, a critical aspect of pharmacokinetics.
The compound's CAS No. 485394-63-6 is frequently searched in academic databases and chemical registries, reflecting its relevance in current research. With the rise of AI-driven drug discovery, tools like machine learning and molecular docking are being employed to predict the compound's interactions with proteins and enzymes. This aligns with the broader industry shift toward computational chemistry and high-throughput screening, where such compounds are evaluated for their therapeutic potential.
Another area of interest is the compound's potential role in neuroprotection and anti-inflammatory applications. Given the increasing prevalence of chronic inflammatory diseases and neurological conditions, researchers are exploring how N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide might modulate inflammatory pathways or protect neuronal cells. Its bromophenyl group, in particular, is being studied for its ability to influence cellular signaling mechanisms.
From a synthetic chemistry perspective, the compound's 2-methylbenzohydrazide moiety offers opportunities for further derivatization, enabling the creation of libraries of analogs for screening. This approach is central to modern medicinal chemistry, where slight modifications to a core structure can yield compounds with improved efficacy and safety profiles. The compound's pyrrolidin-3-yl ring also provides a rigid framework that can be exploited to enhance binding affinity to biological targets.
In conclusion, N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide (CAS No. 485394-63-6) represents a versatile and promising compound in contemporary research. Its structural features and potential applications in drug discovery, enzyme modulation, and neuroprotection make it a valuable subject for further investigation. As the scientific community continues to explore its properties, this compound is likely to play a significant role in advancing our understanding of molecular interactions and therapeutic development.
485394-63-6 (N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)